Theasapogenol B

Description

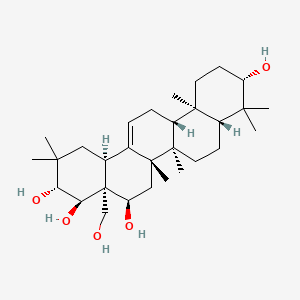

Structure

3D Structure

Properties

CAS No. |

13844-01-4 |

|---|---|

Molecular Formula |

C30H50O5 |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |

InChI |

InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 |

InChI Key |

AYDKOFQQBHRXEW-AAUPIIFFSA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jegosapogenol A; Giganteumgenin M; Jegosapogenol; Proschiwalligenin PB1; Saniculagenin D; Careyagenol A; Escinidin; |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Advanced Methodologies for Isolation and Purification

The isolation and purification of theasapogenol B, typically obtained by hydrolysis of its parent saponins (B1172615), involve a series of extraction and chromatographic techniques.

The initial step in obtaining saponins, from which this compound can be derived, involves extracting them from the plant biomass. Various extraction methods are employed depending on the plant material and desired outcome. Conventional techniques include maceration, Soxhlet extraction, and hydrodistillation, although these can have disadvantages such as long extraction times, large solvent volumes, and potential degradation of heat-labile compounds. scielo.brbotanyjournals.com

For tea saponins (which yield this compound upon hydrolysis), water extraction has been utilized. researchgate.net One reported method for extracting tea saponins involved water bath extraction at 80°C with a material to liquid ratio of 1:25 (m/V) for 2 hours, repeated three times. researchgate.net Ethanol extraction is also a common method for obtaining saponins from tea plant materials like tea seed cake. researchgate.netcjnmcpu.com

Emerging techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer potential advantages, including reduced extraction times and solvent usage. scielo.brbotanyjournals.com These methods facilitate the release of phytochemicals from plant cells. botanyjournals.com

After initial extraction, further purification steps are necessary to isolate saponin (B1150181) fractions. This can involve techniques like resin adsorption and precipitation. researchgate.net For instance, tea saponins were purified using AB-8 resin with successive elutions of water, 0.1% NaOH, water, and 90% ethanol, followed by precipitation. researchgate.net

To obtain this compound itself, the extracted saponins are typically subjected to acid hydrolysis. researchgate.net This process cleaves the glycosidic linkages, releasing the aglycone. One study described acid hydrolysis of tea saponins using 3 mol/L 60% HCl-Methanol aqueous solution at 85°C for 5 hours. researchgate.net The resulting hydrolysate containing this compound can then be subjected to solvent extraction, for example, with ethyl acetate (B1210297). researchgate.net

Subsequent purification of this compound from the extract often involves chromatographic methods. Column chromatography, such as on silica (B1680970) gel with an elution gradient of petroleum ether-ethyl acetate, is commonly used. researchgate.net High-Performance Liquid Chromatography (HPLC), including semi-preparative HPLC, is frequently employed for further purification and to obtain this compound in a pure form. tandfonline.comresearchgate.net LC/UV and LC/TOF-MS can be used for analysis and identification during the purification process. tandfonline.com

| Technique | Application | Notes |

| Water Extraction | Initial saponin extraction from plant material | Used for tea saponins. researchgate.net |

| Organic Solvent Extraction | Initial saponin extraction, post-hydrolysis | Ethanol for saponins, ethyl acetate for sapogenins after hydrolysis. researchgate.netcjnmcpu.com |

| Resin Adsorption | Saponin purification | Used with different elution solvents. researchgate.net |

| Precipitation | Saponin purification | Follows resin adsorption. researchgate.net |

| Acid Hydrolysis | Cleavage of saponins to yield aglycones | Converts saponins to this compound. researchgate.net |

| Column Chromatography | Purification of crude sapogenin extract | Silica gel with solvent gradients. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Further purification and isolation | Preparative and semi-preparative scales used. tandfonline.comresearchgate.net |

Chromatographic Separation Strategies

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures obtained after extraction and hydrolysis. These methods leverage differences in the chemical properties of compounds, such as polarity and size, to achieve separation savemyexams.comprgc.ac.inalloprof.qc.ca.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used and powerful technique for the separation and purification of triterpenoids like this compound tandfonline.comresearchgate.netgoogle.com. Both analytical and preparative HPLC are applied in the isolation process tandfonline.comresearchgate.netgoogle.com.

Analytical HPLC is used for qualitative and quantitative analysis of theasapogenols tandfonline.comresearchgate.net. For instance, HPLC coupled with UV detection at 280 nm is utilized, particularly when the saponins or sapogenins contain chromophores like the cinnamoyl group, which is common in tea saponins tandfonline.com. LC/TOF-MS can also be used for identification based on fragment ions, such as the fragment peak of this compound tandfonline.com.

Preparative HPLC is employed for the purification of larger quantities of isolated sapogenins tandfonline.comresearchgate.netgoogle.com. This involves using larger columns and higher flow rates compared to analytical HPLC tandfonline.com.

Specific HPLC conditions reported in research include the use of reversed-phase C18 columns tandfonline.com. Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation tandfonline.comopenagrar.de. Gradient elution, where the ratio of solvents changes over time, is often used to separate compounds with a range of polarities tandfonline.com. Isocratic elution, using a constant mobile phase composition, can also be applied tandfonline.com.

Examples of HPLC parameters used for the separation of tea saponins and sapogenols are provided in the table below, based on research findings:

| Chromatography Type | Column | Mobile Phase | Flow Rate | Detection | Application | Source |

| Preparative HPLC | Develosil ODS-HG-5 | Acetonitrile:0.05% aqueous TFA | 5 mL/min | UV 280 nm | Saponin purification | tandfonline.com |

| Preparative HPLC | Chromatorex-ODS | Acetonitrile:0.05% aqueous TFA | 10 mL/min | Not specified | Saponin purification | tandfonline.com |

| Analytical HPLC | Zorbax Eclipse XDB-C18 | Acetonitrile:H₂O (pH 2.5 with H₃PO₄) | 1 mL/min | UV 280 nm | Saponin analysis | tandfonline.com |

| UPLC | Aquity UPLC BEH C18 | Acetonitrile:0.1% aqueous formic acid | 0.5 mL/min | LC/TOF-MS | Saponin analysis | tandfonline.com |

| Semi-preparative HPLC | Not specified | Petroleum ether-ethyl acetate; 77% methanol (B129727) aqueous solution | Not specified | Not specified | Theasapogenol preparation | researchgate.net |

Note: The table is generated based on the provided text snippets. Specific conditions may vary depending on the exact mixture and target compounds.

Research has demonstrated the effectiveness of HPLC in separating complex mixtures containing this compound and related compounds tandfonline.comresearchgate.net. For instance, preparative HPLC separation of a tea-leaf extract fraction yielded different subfractions based on retention time tandfonline.com.

Other Advanced Separation Techniques

Beyond HPLC, other chromatographic and separation techniques are employed in the isolation and purification of this compound and related triterpenoids. Column chromatography, particularly on silica gel, is a common method used before or in conjunction with HPLC for initial separation and purification of crude extracts or hydrolyzed products cjnmcpu.comresearchgate.net. This technique separates compounds based on their differing affinities for the stationary phase (silica gel) and the mobile phase (solvent system) researchgate.net. Elution through silica gel columns is often performed using solvent systems like petroleum ether-ethyl acetate mixtures researchgate.net.

Other advanced separation techniques potentially applicable to triterpenoids, based on general chemical separation principles, include techniques like centrifugal separation and supported liquid extraction (SLE) prgc.ac.inalloprof.qc.camdpi.com. Centrifugation can be used to separate solids from liquids or to separate components based on density prgc.ac.inalloprof.qc.ca. SLE is a technique used for sample preparation and purification, which can be coupled with chromatographic methods mdpi.com. While the provided text specifically mentions SLE in the context of sterols and triterpenic dialcohols analysis from olive oil, the principle of using adsorbent materials for purification prior to chromatography is relevant to triterpenoid (B12794562) isolation mdpi.com.

However, the primary advanced chromatographic techniques highlighted for this compound isolation in the provided literature are HPLC-based methods, including analytical, semi-preparative, and preparative scales, often coupled with mass spectrometry or UV detection for analysis and identification tandfonline.comresearchgate.net.

Chemical Characterization and Structural Elucidation

Advanced Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for the unambiguous structural assignment of complex organic molecules such as Theasapogenol B. nih.govtandfonline.comcjnmcpu.com

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional and two-dimensional NMR techniques are indispensable in the structural elucidation of theasapogenols and related triterpenoids. nih.govtandfonline.com

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. nih.govtandfonline.com

¹H NMR spectra reveal the number of distinct hydrogen atoms and their splitting patterns, which indicate neighboring protons. For instance, the ¹H NMR spectrum of a derivative of this compound showed characteristic singlet signals for angular methyl groups and a signal for the anomeric proton of a fucose sugar moiety, indicating its β orientation. tandfonline.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of carbon signals are indicative of their hybridization state and the presence of nearby electronegative atoms or functional groups. Analysis of the ¹³C NMR spectrum of a this compound derivative revealed signals corresponding to oxygen-bearing carbons and olefinic carbons, consistent with a triterpenoid (B12794562) structure. tandfonline.com Edited HSQC experiments can provide similar information to DEPT135, indicating the number of attached protons (CH, CH₂, CH₃).

While specific, comprehensive ¹H and ¹³C NMR data tables for this compound itself were not extensively detailed across the search results, studies on its derivatives and related triterpenoids highlight the critical role of these 1D techniques in identifying key structural features like methyl groups, oxygenated carbons, and olefinic carbons. tandfonline.com

Two-dimensional NMR techniques provide crucial connectivity information that is essential for assembling the structural fragments identified by 1D NMR into a complete molecular structure. nih.govtandfonline.com

COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are coupled through chemical bonds. This helps in establishing proton spin systems within the molecule. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly bonded (one-bond correlations). This is particularly useful for assigning proton signals to their corresponding carbons. Edited HSQC can differentiate between CH/CH₃ and CH₂ groups based on the phase of the peaks.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds, and sometimes four bonds in conjugated systems. tandfonline.com These long-range correlations are vital for connecting different parts of the molecule and confirming the positions of substituents and functional groups relative to the carbon skeleton. For example, HMBC correlations were used to assign proton and carbon signals in a this compound derivative, linking specific protons to carbons two or three bonds away, thereby establishing connectivity within the ring system and confirming the attachment points of substituents.

The combined application of COSY, HSQC, and HMBC data allows for the comprehensive mapping of the carbon-proton framework and the determination of the connectivity between different structural moieties, leading to the definitive assignment of this compound's structure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits. nih.govnih.govtandfonline.comcjnmcpu.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions ([M+Na]⁺, [M+K]⁺) with high mass accuracy. nih.govcjnmcpu.com The high resolution allows for the determination of the exact mass of the molecular ion, which can be used to calculate the elemental composition and confirm the molecular formula of the compound. nih.govcjnmcpu.com HR-ESI-MS analysis of a this compound derivative provided a molecular ion peak that, combined with NMR data, helped establish its molecular formula. tandfonline.com HR-ESI-MS is frequently used in the structural elucidation of natural products and their metabolites. cjnmcpu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. cjnmcpu.com This hyphenated technique is particularly useful for analyzing complex mixtures containing this compound or its derivatives. LC separates the components of a mixture based on their physical and chemical properties before they enter the mass spectrometer. The MS detector then provides mass spectral data for each separated component, allowing for its identification and characterization. LC-MS, including LC-TOF-MS (Time-of-Flight Mass Spectrometry), has been used to identify saponins (B1172615) containing this compound as an aglycone based on their characteristic fragmentation patterns. The integration of LC with MS provides a powerful approach for both the qualitative and quantitative analysis of this compound and related compounds in complex biological extracts.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Integration of Multi-Modal Spectroscopic Data for Comprehensive Elucidation

The comprehensive structural elucidation of this compound relies on the synergistic interpretation of data obtained from various spectroscopic methods. NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, and HMBC), provides detailed information about the proton and carbon frameworks and their connectivities. Mass spectrometry, particularly high-resolution techniques (HRMS), yields the molecular formula and fragmentation patterns that offer insights into the substructures present. Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information about the functional groups and conjugated systems, respectively , , .

Detailed research findings highlight the application of these techniques in assigning the specific positions of functional groups, such as hydroxyls, and the arrangement of methyl groups on the triterpene skeleton of this compound . For instance, analysis of ¹H NMR spectra reveals characteristic signals for the protons attached to carbons bearing hydroxyl groups, as well as distinct signals for the numerous methyl groups present in the molecule . The chemical shifts and coupling constants observed in the ¹H NMR spectrum provide information about the local electronic environment and the connectivity of adjacent protons.

The ¹³C NMR spectrum is invaluable for determining the carbon skeleton and identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons). The chemical shifts in the ¹³C NMR spectrum are particularly sensitive to the presence of electronegative atoms and the hybridization state of the carbon atoms.

Mass spectrometry provides the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly important for obtaining the exact mass, which allows for the determination of the molecular formula (C₃₀H₅₀O₅ for this compound) . Fragmentation patterns observed in the MS/MS spectra can provide clues about the presence of specific substructures and the positions of labile groups, such as hydroxyls , .

While specific detailed data tables for this compound from the search results are limited, the general approach involves compiling and analyzing the spectroscopic data in a systematic manner. Below are illustrative examples of the types of data that would be integrated for the structural elucidation of a triterpenoid like this compound, based on the principles of spectroscopic analysis , , , .

Illustrative ¹H NMR Data (Partial)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Proposed) |

| ~3.5 | m | - | 1H | H-3 |

| ~4.1 | dd | ~9.5, ~6.0 | 1H | H-16 |

| ~3.8 | d | ~4.0 | 1H | H-21 |

| ~4.3 | br s | - | 1H | H-22 |

| ~3.3, ~3.6 | AB system | ~11.0 | 2H | H-28 |

| ~0.8 - 1.2 | s | - | 21H | Methyl protons |

Illustrative ¹³C NMR Data (Partial)

| Chemical Shift (δ, ppm) | Type | Assignment (Proposed) |

| ~78 | CH | C-3 |

| ~73 | CH | C-16 |

| ~75 | CH | C-21 |

| ~70 | CH | C-22 |

| ~65 | CH₂ | C-28 |

| ~122 | C | C-13 |

| ~145 | C | C-12 |

| ~15-30 | CH₃, CH₂, CH | Methyl and ring carbons |

Illustrative HRMS Data

| Ion Type | m/z (Experimental) | m/z (Calculated for C₃₀H₅₀O₅) | Proposed Fragment |

| [M-H]⁻ | 489.3580 | 489.3584 | [C₃₀H₄₉O₅]⁻ |

| [M+Na]⁺ | 513.3535 | 513.3554 | [C₃₀H₅₀O₅+Na]⁺ |

| Fragment | 419.331 | - | This compound fragment with one -OH group |

| Fragment | 401.321 | - | This compound fragment without -OR1-4 groups |

The integration of these data points allows for the assignment of specific signals to individual atoms within the proposed structure of this compound. Correlations observed in 2D NMR experiments confirm the connectivity, while HRMS verifies the molecular formula. The consistency of data across multiple spectroscopic techniques provides strong evidence for the elucidated structure. Studies on related saponins and sapogenins often employ this multi-modal approach, confirming its effectiveness in the structural characterization of complex natural products like this compound , , , .

Biosynthesis and Chemical Synthesis Approaches

Elucidation of Biosynthetic Pathways for Triterpenoid (B12794562) Sapogenins

The biosynthesis of triterpenoid sapogenins, including Theasapogenol B, in plants follows a complex pathway originating from the central isoprenoid metabolism. This process involves a series of enzymatic transformations that lead to the formation of the characteristic triterpenoid skeleton and subsequent modifications.

General Principles of Saponin (B1150181) Biosynthesis

Saponins (B1172615), which consist of a triterpenoid or steroidal aglycone (sapogenin) conjugated with one or more sugar chains, are synthesized via the isoprenoid pathway. The initial steps involve the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form larger isoprenoid intermediates. For triterpenoids, the key precursor is squalene (B77637), a 30-carbon molecule formed from the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP).

Squalene undergoes epoxidation catalyzed by squalene epoxidase to form 2,3-oxidosqualene (B107256). This epoxide is a pivotal intermediate that is then cyclized by a diverse family of enzymes called oxidosqualene cyclases (OSCs). The type of OSC determines the specific cyclic triterpenoid skeleton formed. In the case of oleanane-type triterpenoids like this compound, the cyclization of 2,3-oxidosqualene typically yields β-amyrin, an oleanane (B1240867) skeleton precursor.

Following the cyclization, the basic triterpenoid backbone undergoes further structural modifications, primarily through oxidation and glycosylation. Oxidation reactions, often mediated by cytochrome P450-dependent monooxygenases (P450s), introduce hydroxyl groups at specific positions on the triterpenoid skeleton, leading to the formation of sapogenins. Glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), involves the attachment of sugar moieties to the hydroxyl groups of the sapogenin, resulting in the diverse array of saponins found in nature. this compound is a sapogenin, meaning it represents the aglycone part of a saponin, lacking the attached sugar chains in its free form.

A simplified overview of the general enzymatic steps in triterpenoid saponin biosynthesis is presented in the table below:

| Enzymatic Step | Enzyme Class | Substrate | Product | Role |

| Squalene Epoxidation | Squalene Epoxidase | Squalene | 2,3-Oxidosqualene | Formation of epoxide precursor |

| Triterpenoid Cyclization | Oxidosqualene Cyclases (OSCs) | 2,3-Oxidosqualene | Triterpenoid skeletons (e.g., β-amyrin) | Formation of the basic ring structure |

| Hydroxylation/Oxidation | Cytochrome P450s (P450s) | Triterpenoid skeleton | Sapogenin (hydroxylated triterpenoid) | Introduction of hydroxyl groups |

| Glycosylation | UDP-Glycosyltransferases (UGTs) | Sapogenin + UDP-sugar | Saponin | Attachment of sugar moieties |

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound specifically involves the enzymatic steps required to produce the oleanane skeleton and introduce hydroxyl groups at the characteristic positions (3β, 16α, 21β, 22α, 28). As an oleanane-type triterpenoid, its biosynthesis likely proceeds through the cyclization of 2,3-oxidosqualene to a β-amyrin-like intermediate, catalyzed by a specific OSC.

Following the formation of the oleanane core structure, a series of hydroxylation reactions must occur at the C-3, C-16, C-21, C-22, and C-28 positions to yield this compound. These oxidation steps are typically mediated by cytochrome P450 monooxygenases. While the specific P450 enzymes responsible for each hydroxylation in the biosynthesis of this compound have not been fully elucidated in the provided search results, the general involvement of P450s in introducing hydroxyl groups at various positions on triterpenoid skeletons is well-established. The precise order and specificity of these hydroxylation events, catalyzed by potentially multiple P450 enzymes, determine the final hydroxylation pattern observed in this compound.

Research into the biosynthesis of triterpenoid saponins in plants is ongoing, and identifying the specific enzymes involved in the late-stage modifications, such as the hydroxylations leading to this compound, remains an area of active investigation.

Synthetic and Semi-Synthetic Strategies for this compound and its Analogs

While plants are the natural source of this compound, synthetic and semi-synthetic approaches are explored to obtain this compound and its derivatives, offering potential advantages in terms of yield, purity, and the creation of novel analogs with altered properties. Chemical synthesis can recapitulate the main biosynthetic steps.

Semi-Synthesis of this compound Glycosides and Acylated Derivatives

Semi-synthesis involves using a naturally occurring compound, such as this compound isolated from plant sources, as a starting material for further chemical modifications. This approach is particularly relevant for creating glycosides (saponins) and acylated derivatives of this compound, which are often the forms found in nature and may possess distinct biological activities. this compound, with its multiple hydroxyl groups, provides several sites for such derivatization.

Naturally occurring acylated oleanane-type triterpenes with acylation at positions like C-21 and C-22 have been reported in Camellia sinensis, suggesting these are relevant sites for targeted acylation in semi-synthesis. Similarly, glycosylation of sapogenins at various hydroxyl groups is a common natural modification that increases water solubility and can influence biological activity.

The semi-synthetic preparation of this compound glycosides requires the selective attachment of sugar moieties to specific hydroxyl groups on the sapogenin core. Given the presence of multiple hydroxyl functionalities in this compound, achieving regioselectivity (glycosylation at a desired position) and stereoselectivity (formation of either α or β glycosidic linkages) is a key challenge in glycosylation chemistry.

Various chemical and enzymatic methods are employed for selective glycosylation. Chemical glycosylation typically involves the reaction of an activated glycosyl donor with a glycosyl acceptor (in this case, this compound) in the presence of a suitable activator. The choice of protecting groups on both the sugar donor and the aglycone, as well as the reaction conditions and catalysts, are crucial for controlling selectivity. Strategies like using temporary protecting groups or employing catalysts that favor reaction at specific hydroxyl groups can enhance regioselectivity.

Enzymatic glycosylation, utilizing glycosyltransferases or modified glycosidases, offers an alternative approach that often provides high regio- and stereoselectivity under mild conditions. Glycosyltransferases naturally catalyze the transfer of sugar moieties from activated sugar nucleotides to specific acceptor molecules. Enzyme engineering can further tailor the specificity of these biocatalysts for targeted glycosylation of complex molecules like this compound. While specific enzymatic glycosylation of this compound is not detailed in the search results, the general principles and advancements in enzymatic glycosylation are applicable to such complex aglycones.

Targeted acylation of this compound involves the selective introduction of acyl groups (e.g., acetyl, tigloyl, coumaryl) to specific hydroxyl positions. Similar to glycosylation, the presence of multiple hydroxyl groups necessitates strategies to control regioselectivity.

Chemical acylation reactions commonly employ acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents or catalysts. Selective acylation can be achieved by carefully selecting the acylating agent, reaction conditions, and catalysts. Differential reactivity of hydroxyl groups based on their steric hindrance or electronic environment can also be exploited. Using protecting groups to block undesired reaction sites is another common strategy in targeted acylation.

Research has demonstrated the natural occurrence of acylated triterpenes with modifications at positions like C-21 and C-22 of the oleanane skeleton, indicating that these positions are amenable to acylation. Semi-synthetic efforts would likely focus on selectively acylating one or more of the hydroxyl groups at positions 3, 16, 21, 22, or 28 to create derivatives with potentially altered biological profiles. The development of substrate-optimized catalysts is an emerging strategy to enhance site-selectivity in acylation reactions of poly-hydroxylated compounds.

Selective Glycosylation Methods

Microbial Transformation Studies of this compound Related Compounds

Microbial transformation offers an alternative or complementary approach to chemical synthesis for obtaining sapogenins and their derivatives, often enabling reactions that are challenging to achieve chemically, such as regioselective and stereoselective hydroxylations or glycosidic cleavages . This process typically involves the hydrolysis of saponin glycosyl groups by microbial enzymes, converting natural saponins into less glycosylated or aglycone forms, which can sometimes exhibit improved bioavailability or altered biological activities .

Studies have explored the microbial transformation of tea saponins from Camellia oleifera seed pomace, which are hydrolyzed to yield several sapogenins, including theasapogenol E and theasapogenol F . One specific compound, 16-O-tigloyl-camelliagnin B, characterized by substituents at the C-16 and C-23 positions, was subjected to biotransformation using various microbial strains . These strains included Bacillus megaterium CGMCC 1.1741, Streptomyces griseus ATCC 13273, Streptomyces olivaceus CICC 23628, and Penicilium griseofulvum CICC 40293 .

The microbial transformation of 16-O-tigloyl-camelliagnin B with P. griseofulvum resulted in the isolation of a product (a1) characterized by the oxidation of the aldehyde group at the C-23 position to a carboxyl group . Streptomyces griseus is known for its site-selective oxidation capabilities, particularly of angular methyl groups . While the direct microbial transformation of this compound itself was not explicitly detailed in the search results, studies on related tea sapogenins and other triterpenoid saponins demonstrate the potential of microbial biocatalysis for modifying these complex structures .

Microbial transformation can lead to the production of novel derivatives with potentially valuable properties . The efficiency and products of microbial transformation are influenced by factors such as the specific microbial strain used, the substrate concentration, and the reaction conditions .

Considerations for Total Synthesis of this compound (Conceptual Framework)

Total synthesis of complex natural products like this compound, a pentacyclic triterpenoid, involves the construction of the molecule from simpler, often commercially available, starting materials through a series of chemical reactions . While specific details on the total synthesis of this compound were not found in the search results, the conceptual framework for synthesizing such a complex triterpenoid would involve several key stages and considerations.

Triterpenoid synthesis often presents significant challenges due to their complex polycyclic structures, multiple stereocenters, and diverse functional groups . A conceptual total synthesis of this compound would likely involve the construction of its olean-12-ene (B1638996) core structure, followed by the introduction and correct stereochemical orientation of the hydroxyl groups at positions 3, 16, 21, 22, and 28 .

Retrosynthetic analysis, a common strategy in total synthesis, would be employed to break down the target molecule into simpler building blocks and identify potential synthetic routes . Key steps in the synthesis of the pentacyclic framework could involve various cyclization reactions. The introduction of the hydroxyl groups at specific positions and with the correct stereochemistry would require highly selective oxidation reactions. Protecting group strategies would be essential to selectively functionalize different parts of the molecule while preventing unwanted reactions at other positions.

Given the multiple hydroxyl groups and stereocenters in this compound, achieving high regio- and stereoselectivity at each step would be crucial . Modern synthetic approaches often combine traditional organic chemistry methods with newer techniques, potentially including biocatalysis or chemoenzymatic strategies, to improve efficiency and selectivity . The conceptual framework would also need to consider potential challenges such as the synthesis of required intermediates, reaction yields, and purification of the product at each stage. The total synthesis of other complex natural products, such as other triterpenoids or diterpenoids with challenging polycyclic structures and stereochemistry, provides a basis for the methodologies that might be applied to this compound .

Biological Activities and Mechanistic Studies in Vitro/cellular

Antiproliferative and Apoptotic Mechanisms in Cellular Systems

Compounds structurally related to Theasapogenol B have demonstrated antiproliferative activities against human digestive tract carcinoma cell lines, including HSC-2, HSC-4, MKN-45, and Caco-2 cells. These effects are associated with the induction of apoptotic cell death.

Induction of Apoptosis in Carcinoma Cell Lines

The antiproliferative effects of saponins (B1172615) containing the this compound moiety have been linked to the induction of apoptosis in carcinoma cell lines. For instance, studies on HSC-2 cells treated with acylated saponin (B1150181) constituents isolated from "tea flower" (which have a common this compound aglycone) showed an increase in the percentage of apoptotic cells in a concentration-dependent manner.

Caspase-3/7 Activation Pathways

Activation of caspase-3/7 is a key mechanism involved in the apoptotic pathway induced by this compound-related compounds. Research indicates that the antiproliferative effects of certain acylated saponin constituents from "tea flower" against HSC-2 cells involve apoptotic cell death via the activation of caspase-3/7. This activation has been observed to occur in a concentration-dependent manner. Caspase-3/7 activation is a common step in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the execution phase of apoptosis.

DNA Fragmentation Analysis

DNA fragmentation is a hallmark of the later stages of apoptosis. Studies investigating the mechanisms of action of this compound-related saponins have included DNA fragmentation analysis. For example, research on the antiproliferative effects of saponin constituents from "tea flower" on HSC-2 cells detected DNA fragmentation after 48 hours of treatment, further supporting the induction of apoptosis. DNA fragmentation typically occurs when caspase-3 cleaves the inhibitor of caspase-activated deoxyribonuclease (ICAD), releasing the caspase-activated deoxyribonuclease (CAD) to cleave chromosomal DNA.

Mitochondrial Pathway Involvement in Apoptosis

The mitochondrial pathway, also known as the intrinsic pathway, is a major route for initiating apoptosis in response to various intracellular signals, including cellular stress. While direct detailed studies specifically on this compound's interaction with the mitochondrial pathway were not extensively found, the involvement of this pathway is often assessed by examining factors such as the release of cytochrome c from mitochondria and the modulation of Bcl-2 family proteins. Activation of caspase-9, which is initiated by the formation of the apoptosome complex involving cytochrome c released from mitochondria, is also indicative of the mitochondrial pathway. Given that this compound-related compounds activate executioner caspases like caspase-3/7, it is plausible that the mitochondrial pathway could be involved, as it converges on these caspases.

Cell Cycle Modulation and Arrest Mechanisms

Beyond inducing apoptosis, this compound-related compounds can also influence the cell cycle progression in cancer cells.

G2/M Phase Cell Cycle Arrest Induction

This compound is a triterpene that has garnered attention for its diverse biological activities, particularly in in vitro and cellular studies. Research has explored its potential roles in regulating cell cycle proteins, modulating inflammatory pathways, and exhibiting antiviral effects.

Regulation of Cell Cycle Regulatory Proteins (e.g., p53, p21, Cyclin B1, CDKs)

This compound's influence on cell cycle regulatory proteins has been investigated in cellular models. The cell cycle is tightly controlled by a network of proteins, including tumor suppressors like p53 and retinoblastoma protein (RB), cyclin-dependent kinase inhibitors (CDKIs) such as p21, and cyclins and cyclin-dependent kinases (CDKs) . Dysregulation of these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer.

Studies have shown that p53 activation can lead to cell cycle arrest, often by inducing the transcription of p21 (CDKN1A). P21, in turn, inhibits the activity of various cyclin-CDK complexes, which are essential for cell cycle progression. This inhibition prevents the phosphorylation of RB, maintaining it in a hypophosphorylated state where it sequesters E2F transcription factors, thereby repressing the expression of genes required for cell cycle advancement . Cyclin B1 and CDK1 form a complex crucial for the G2/M phase transition of the cell cycle . The p53 pathway can also regulate Cyclin B1; for instance, DNA damage-induced p53 activation can lead to the transcriptional downregulation of Cyclin B1, contributing to G2/M arrest . While the provided search results discuss the general mechanisms of these cell cycle proteins and their regulation by factors like Parkin and other compounds , specific data detailing the direct regulatory effects of this compound on p53, p21, Cyclin B1, or CDKs were not found within the provided snippets. Further research is needed to elucidate the precise mechanisms by which this compound might influence these specific cell cycle components.

Anti-Inflammatory Cellular Mechanisms

This compound has demonstrated anti-inflammatory effects in cellular models, primarily through the modulation of key signaling pathways and the inhibition of inflammatory mediators.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

Inflammatory responses in cells are often mediated by crucial signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Janus Kinases/Signal Transducers and Activators of Transcription (JAK/STAT) . NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and inflammatory enzymes . Under normal conditions, NF-κB is held in the cytoplasm in an inactive state by inhibitor of κB (I-κB) proteins. Upon activation by various stimuli, I-κB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription . The MAPK pathway, including p38, ERK, and JNK, is also central to the inflammatory response, regulating the production of inflammatory mediators . The JAK/STAT pathway is another critical signaling cascade activated by cytokines, leading to the transcription of inflammation-related genes .

While the search results highlight the importance of these pathways in inflammation and how various compounds can modulate them , specific details on how this compound directly modulates NF-κB, MAPK, or JAK/STAT signaling were not explicitly available in the provided snippets. However, its observed anti-inflammatory effects suggest an interaction with one or more of these pathways.

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide)

A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO). NO is a molecule involved in various physiological and pathological processes, including inflammation. It is produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli . Excessive NO production contributes to inflammatory tissue damage.

Research indicates that this compound (identified as compound b or camelliagnin A in one study) demonstrates a dose-dependent inhibitory effect on nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with an IC₅₀ value of 5.42 μmol·L⁻¹. This effect was reported to be more potent than that of the positive control, carbenoxolone. Another related compound, camelliagnin A2 (B175372), also significantly inhibited high-mobility group box 1 (HMGB1)-induced NO release with an even lower IC₅₀ value of 1.93 μmol·L⁻¹ .

The following table summarizes the inhibitory effects on NO production:

| Compound Name | Stimulus | Cell Line | IC₅₀ (μmol·L⁻¹) | Reference |

| This compound (b) | LPS | RAW264.7 | 5.42 | |

| Camelliagnin A2 | HMGB1 | RAW264.7 | 1.93 | |

| Carbenoxolone | LPS | RAW264.7 | >5.42 | |

| Carbenoxolone | HMGB1 | RAW264.7 | >1.93 |

Note: Carbenoxolone is listed as a positive control and its IC₅₀ values are implied to be higher than those of this compound and Camelliagnin A2 based on the description of their higher efficacy.

Interaction with Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs)-Mediated Inflammation

Inflammation can be triggered by both exogenous molecules from pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs), and endogenous molecules released from damaged host cells, called Damage-Associated Molecular Patterns (DAMPs) . Both PAMPs and DAMPs can activate innate immune responses through Pattern Recognition Receptors (PRRs), leading to the release of inflammatory mediators .

Research indicates that this compound (compound b) and Camelliagnin A2 demonstrated significant inhibitory effects on inflammation induced by both LPS (a PAMP) and HMGB1 (a DAMP) in cellular models . This suggests that this compound can interfere with inflammatory pathways activated by both microbial components and host-derived danger signals. Other related compounds showed selective inhibition of HMGB1-induced inflammation . These findings highlight the potential of this compound to modulate inflammation triggered by diverse stimuli.

Antiviral Mechanisms of Action

This compound has also been explored for its potential antiviral properties, particularly in the context of inhibiting viral enzymes essential for replication.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease, Mpro)

Viral proteases are crucial enzymes in the life cycle of many viruses, responsible for cleaving viral polyproteins into functional proteins. Inhibiting these proteases can disrupt viral replication . The main protease (Mpro), also known as 3CLpro, of SARS-CoV-2 is a key target for antiviral drug development due to its essential role in processing the viral polyproteins and its high conservation among coronaviruses .

While the provided search results extensively discuss the importance of SARS-CoV-2 Mpro as a drug target and the development of various Mpro inhibitors , there was no specific information within these snippets directly linking this compound to the inhibition of viral proteases, including SARS-CoV-2 Mpro. The search results focused on other classes of compounds as Mpro inhibitors . Therefore, based solely on the provided information, there is no evidence to support this compound's activity as a viral protease inhibitor.

Molecular Docking and In Silico Predictive Studies for Target Identification

In silico studies, particularly molecular docking, have been employed to predict potential molecular targets and mechanisms of action for natural compounds like this compound. This computational approach helps in understanding the binding interactions between a ligand (this compound) and a target receptor at the binding site .

This compound has been investigated using molecular docking for its potential inhibitory activity against the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication . In one study, this compound demonstrated a binding affinity of -8.1 kcal/mol for SARS-CoV-2 Mpro, which was comparable to or better than some standard drugs used compassionately at the time of the study, such as Remdesivir (-7.6 kcal/mol) . This suggests a potential for this compound to interact with this viral target. In silico studies can provide insights into potential therapeutic interventions and guide further in vitro and in vivo research .

Other Reported Cellular Activities

This compound and its derivatives have been reported to exhibit a range of cellular activities, including antiproliferative, antioxidant, and immunomodulatory effects.

Antioxidant Mechanisms (general triterpenoid (B12794562) context)

Triterpenoids, including saponins which often have triterpene aglycones like this compound, are known to possess antioxidant properties . These effects are often attributed to their ability to scavenge free radicals and modulate antioxidant enzyme systems . While specific antioxidant mechanisms for this compound itself are not extensively detailed in the provided search results, the general context of triterpenoid antioxidants involves the potential to mitigate oxidative stress through various pathways, such as influencing the Nrf2 pathway, which is involved in activating antioxidant response elements .

Immunomodulatory Cellular Effects

Studies have indicated that tea sapogenins, including those structurally related to this compound, can exert immunomodulatory effects at the cellular level . These effects are particularly noted in the context of modulating inflammatory responses . For instance, certain tea sapogenins have shown inhibitory effects on inflammation induced by lipopolysaccharide (LPS) and high-mobility group box 1 (HMGB1) in cellular models like RAW 264.7 cells . Some compounds demonstrated significant inhibitory effects on both LPS and HMGB1-induced inflammation, while others showed selective inhibition of HMGB1-induced inflammatory mediator production . Triterpenoid saponins from Camellia sinensis roots have also shown immunomodulatory activity against Th1 and Th17 cells .

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

SAR studies of this compound and its analogs aim to elucidate how structural variations influence their biological activities. These studies often focus on the aglycone moiety and the attached sugar and acyl groups .

Impact of Glycosylation and Acylation Patterns on Activity Profiles

The biological activities of this compound derivatives are significantly influenced by the attached sugar moieties (glycosylation) and acyl groups (acylation) . Triterpenes in nature often occur as acylated conjugates with sugars .

Research indicates that the presence, type, and position of sugar residues play a crucial role in the cytotoxic potential of triterpene saponins . Some studies suggest that the structure of the sugar part can have a greater influence on activity than the type of aglycone . For example, the attachment of even one monosaccharide can be essential for cytotoxicity .

Acylation patterns, particularly at positions C-21 and C-22 of the this compound aglycone, have been highlighted as important determinants of cytotoxic activity . Studies have shown that compounds with acyl groups at both C-21 and C-22 exhibited cytotoxic activity against various cancer cell lines, while those without these acyl groups showed weak or no activity . The type of esterifying acid also influences the potency of the cytotoxic effect . Conversely, one study observed that an additional acyl residue at C-21 of barringtogenol C (this compound) decreased cytotoxic activity compared to a derivative with only one acyl group at C-22 .

Furthermore, the presence or absence of functional acetyl groups and the presence of an aldehyde group at C-23 of the aglycone have been linked to cytotoxic and immunomodulatory activities, respectively, in saponins from Camellia sinensis roots .

These findings underscore the complex relationship between the structural modifications of this compound, particularly its glycosylation and acylation patterns, and its diverse biological activities.

Preclinical Pharmacokinetic Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies describe the journey of a compound within an organism from the point of administration until its elimination. These studies are fundamental in preclinical evaluations to understand how readily a compound is absorbed into the bloodstream, how it distributes throughout the body, how it is metabolized, and how it is eventually excreted.

In Silico Predictions of ADMET Properties

In silico methods utilize computational tools and algorithms to predict the ADME and toxicity (ADMET) properties of a compound based on its chemical structure. These predictions serve as an initial screening step in drug discovery, helping to prioritize compounds with favorable pharmacokinetic profiles before conducting experimental studies.

For Theasapogenol B, in silico ADMET predictions have been conducted in the context of evaluating its potential as an inhibitor of SARS-CoV-2 main protease (Mpro). These studies suggested that this compound possesses an "excellent ADMET profile," indicating favorable predicted absorption, distribution, metabolism, excretion, and toxicity characteristics. Specifically, in silico analysis indicated that this compound was predicted to be well absorbed in the human intestine. Furthermore, it was predicted to cross the blood-brain barrier, although this is not a requirement for all oral drugs.

Methodological Frameworks for Experimental ADME Analysis in Animal Models

Experimental ADME studies in animal models provide empirical data to complement and validate in silico predictions. These studies typically involve administering the compound to animals and collecting biological samples such as blood, urine, feces, and tissues at various time points to quantify the parent compound and its metabolites. Common animal models used in preclinical pharmacokinetic studies include rodents like mice and rats, as well as larger animals such as monkeys.

Methodological frameworks for experimental ADME analysis in animal models involve several key steps:

Study Design: This includes selecting the appropriate animal species, determining the route of administration, defining the dose levels, and establishing the sampling schedule. Serial sacrifice designs or batch designs may be employed, particularly in smaller animals where repeated blood sampling is limited.

Sample Collection: Biological matrices such as plasma, serum, urine, feces, bile, and various tissues are collected at predetermined time points after compound administration.

Sample Preparation: Samples undergo preparation steps, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte(s) of interest from the complex biological matrix.

Analytical Quantification: The concentration of the parent compound and/or its metabolites in the prepared samples is determined using sensitive and validated analytical methods.

While specific detailed experimental ADME data for this compound in animal models were not extensively found in the search results, the general methodologies applied to natural compounds and saponins (B1172615) like this compound involve these standard approaches. Studies on other saponins, such as timosaponin B-II, have successfully utilized LC-MS/MS for tissue distribution and excretion studies in rats, demonstrating the applicability of these methods to this class of compounds.

Pharmacokinetic Parameter Determination in Animal Models

Pharmacokinetic parameters are quantitative values that describe the time course of a compound within an organism. These parameters are derived from the analysis of concentration-time data obtained from biological samples collected during experimental ADME studies. Key pharmacokinetic parameters include clearance, volume of distribution, half-life, and bioavailability.

Design Considerations for Preclinical Pharmacokinetic Studies

The design of preclinical pharmacokinetic studies in animal models requires careful consideration to ensure the data generated are reliable and relevant for predicting human pharmacokinetics. Design considerations include:

Animal Species Selection: The choice of animal species should be scientifically justified, considering the relevance of the animal model to the human condition or the target organ.

Number of Animals: A sufficient number of animals should be used per group to allow for meaningful statistical analysis of the pharmacokinetic parameters.

Route of Administration: The route of administration in animal studies should mimic the intended clinical route or allow for the assessment of systemic exposure.

Sampling Schedule: Time points for sample collection should be chosen to adequately characterize the absorption, distribution, and elimination phases of the compound.

Data Analysis: Pharmacokinetic parameters are typically calculated using non-compartmental or compartmental analysis of the concentration-time data. Individual animal data should ideally be used for parameter estimation.

Guidelines exist for the conduct of pharmacokinetic studies in target animal species, emphasizing the need for well-defined and controlled conditions, specification of animal characteristics, and appropriate statistical analysis.

Analytical Methods for Compound Quantification in Biological Matrices (e.g., LC-MS/MS)

Accurate and sensitive analytical methods are essential for quantifying the concentration of this compound in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful analytical technique for this purpose due to its high sensitivity, selectivity, and ability to quantify compounds in complex biological samples.

LC-MS/MS methods involve separating the compound of interest from the biological matrix using liquid chromatography and then detecting and quantifying it using a tandem mass spectrometer. The technique allows for the specific detection of the parent compound and its metabolites based on their unique mass-to-charge ratios and fragmentation patterns.

Development and validation of an LC-MS/MS method for quantifying this compound in biological matrices would involve optimizing parameters such as sample preparation procedures, chromatographic conditions (e.g., column type, mobile phase), and mass spectrometry settings (e.g., ionization mode, transitions). Validation ensures the method is accurate, precise, sensitive, and reproducible for the intended application.

While specific LC-MS/MS methods for the quantification of this compound in animal biological matrices were not detailed in the search results, the successful application of LC-MS/MS for quantifying other saponins like timosaponin B-II in rat tissues, bile, urine, and feces demonstrates the feasibility of this approach for this compound. A typical LC-MS/MS method for a saponin (B1150181) would involve sample extraction (e.g., solid-phase extraction), chromatographic separation on a reverse-phase column, and detection using a triple quadrupole mass spectrometer in an appropriate ionization mode (e.g., positive or negative electrospray ionization) with optimized multiple reaction monitoring (MRM) transitions.

Advanced Research Methodologies in Theasapogenol B Studies

Application of Omics Technologies

Omics technologies, including metabolomics, transcriptomics, and proteomics, offer powerful tools for the comprehensive analysis of biological systems. Their application in Theasapogenol B research allows for a broad investigation into how the compound interacts with and affects cellular processes at different molecular levels. Integrated analysis of these omics profiles can provide a more complete picture of the biological impact of this compound.

Metabolomics Profiling and Its Significance

Metabolomics involves the comprehensive study of small molecules, or metabolites, within biological systems. Metabolomic profiling can reveal the metabolic state of a cell or organism and how it changes in response to stimuli, such as exposure to a compound like this compound. This approach can help identify metabolic pathways affected by this compound, providing insights into its biological activities. The significance of metabolomics profiling lies in its ability to capture the functional output of genomic and proteomic processes, offering a direct snapshot of biochemical activity. Studies on plant extracts, which can contain this compound, often utilize metabolomic profiling to characterize their complex chemical composition and link phytochemical diversity to bioactivity. Techniques such as GC-MS and LC-MS/MS are commonly employed for detecting and quantifying metabolites in these studies.

Transcriptomics and Proteomics in Mechanistic Elucidation

Transcriptomics focuses on the global analysis of RNA molecules, providing insights into gene expression levels. By examining the transcriptome, researchers can identify which genes are upregulated or downregulated in the presence of this compound, suggesting potential pathways and processes influenced by the compound. RNA sequencing (RNA-Seq) and microarrays are key technologies used in transcriptomics research.

Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization. Proteins are the workhorses of the cell, and changes in protein abundance or modification can directly reflect the biological effects of a compound. Mass spectrometry-based proteomics is a central technique for analyzing the proteome. Applying proteomics to this compound studies can help identify target proteins or pathways affected by the compound, offering crucial information about its mechanism of action. While specific transcriptomics or proteomics studies solely focused on this compound were not prominently found in the search results, these technologies are standard in modern biological research to elucidate the mechanisms of bioactive compounds. Integrated analysis with metabolomics can further enhance the understanding of the complex biological responses.

Molecular Interaction and Target Identification Studies

Understanding how this compound interacts with specific biological molecules, particularly proteins, is fundamental to deciphering its mechanisms. This involves both computational predictions and experimental validation techniques.

Computational Approaches: Molecular Docking and Network Pharmacology

Computational methods, such as molecular docking and network pharmacology, play a significant role in predicting potential molecular targets and understanding the complex interactions of natural compounds. Molecular docking is a structure-based drug design approach that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, estimating the binding affinity. This can help identify potential protein targets and guide further experimental studies. For example, molecular docking studies have suggested this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), with a reported binding affinity of -8.1 kcal/mol.

Network pharmacology takes a more holistic view, analyzing the interactions between multiple compounds in a complex mixture (like a plant extract) and multiple targets and pathways related to a disease. This approach aligns well with the study of natural products, which often contain numerous bioactive compounds that may act synergistically on multiple targets. By constructing and analyzing interaction networks, researchers can gain insights into the multi-targeted mechanisms of this compound and potentially identify key nodes or pathways through which it exerts its effects.

Table 1: Predicted Binding Affinities of Potential SARS-CoV-2 Mpro Inhibitors via Molecular Docking

| Compound | Binding Affinity (kcal/mol) |

| Ellagic acid | -8.4 |

| Arjunic Acid | -8.1 |

| This compound | -8.1 |

| Euscaphic Acid | -8.0 |

| Remdesivir (Standard) | -7.1 (Implied as lower) |

| Dexamethasone (Standard) | Lower than listed compounds |

Note: Binding affinity values are based on in silico molecular docking studies and require experimental validation.

Experimental Techniques for Protein-Ligand and Protein-Protein Interaction Mapping

Experimental techniques are crucial for validating the predictions made by computational methods and for directly investigating the interactions of this compound with proteins. These techniques can map protein-ligand interactions (where this compound binds to a protein) and protein-protein interactions (where this compound might modulate the interaction between two or more proteins).

Methods for studying protein-protein interactions include yeast two-hybrid systems, co-immunoprecipitation, affinity chromatography, and techniques utilizing mass spectrometry. Techniques like Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) can also be used to study molecular interactions without the need for spectroscopic labeling in the case of SPR. While these methods are broadly applicable to studying protein interactions, their specific application to this compound would involve designing experiments where this compound or a modified version is used as a probe or ligand to identify interacting proteins.

Enzyme inhibition assays are a specific type of experimental technique used to determine if a compound can inhibit the activity of a particular enzyme. These assays are vital for validating the results of molecular docking studies that predict enzyme inhibition. If molecular docking suggests that this compound binds to and potentially inhibits an enzyme, in vitro enzyme inhibition assays can be conducted to measure the compound's effect on the enzyme's activity and determine parameters like the inhibition constant (Ki) or IC50 value. Various methods exist for enzyme inhibition assays, including fluorescence-based assays which offer high sensitivity. The prediction that this compound might inhibit SARS-CoV-2 Mpro based on docking studies would typically be followed by experimental enzyme inhibition assays to confirm this activity in vitro.

7.3. Development and Utilization of Advanced In Vitro Models

Advanced in vitro models play a crucial role in elucidating the cellular and molecular mechanisms of this compound, offering a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures. While 2D cultures are simple and widely used, they often lack the complex cell-cell and cell-extracellular matrix interactions, as well as the three-dimensional tissue architecture found in vivo. The development and utilization of advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, are bridging this gap, providing more accurate platforms for studying the effects of compounds like this compound.

Three-dimensional (3D) cell culture techniques have gained increasing attention in drug screening and research due to their ability to better mimic the in vivo environment. These models, including spheroids and organoids, allow cells to grow and interact in a 3D space, leading to more realistic cellular behavior, proliferation rates, and responses to stimuli compared to 2D monolayers. this compound, a triterpene sapogenin, has been investigated for its biological activities, and advanced in vitro models are instrumental in understanding its mechanisms.

Research findings utilizing advanced in vitro models have provided insights into the potential anti-inflammatory effects of tea sapogenins, including components related to this compound. Studies employing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)-mediated cellular inflammation models have been used to assess the anti-inflammatory potential of sapogenins derived from Camellia oleifera. For instance, specific sapogenins demonstrated significant inhibitory effects on inflammation induced by lipopolysaccharide (LPS) and high-mobility group box 1 (HMGB1) in cellular models. While these studies often refer to a mixture of sapogenins or specific derivatives, the methodologies employed are relevant to the advanced in vitro study of individual compounds like this compound. The use of cellular inflammation models allows for detailed investigation of the compound's impact on inflammatory pathways and mediator release.

Organ-on-a-chip (OoC) technology represents another significant advancement in in vitro modeling, creating microfluidic systems that simulate the physiological microenvironment and functions of specific organs. These biomimetic systems integrate cell biology and engineering to create a controlled environment for culturing cells and tissues outside the biological system. OoC devices can replicate key organ-level functionalities and are being explored for various applications, including disease modeling and drug screening. While direct studies specifically detailing the use of OoC models solely for this compound research were not prominently found in the search results, the technology's capability to simulate organ-level responses makes it a valuable tool for future investigations into the systemic effects and organ-specific interactions of this compound. The development of multi-organ-on-a-chip systems further allows for the study of interactions between different organs, providing a more comprehensive understanding of a compound's effects within a systemic context.

The application of advanced in vitro models, such as 3D cell cultures and the emerging use of organ-on-a-chip technology, offers enhanced platforms for dissecting the biological activities and mechanisms of this compound. These models provide a more accurate representation of the in vivo environment, facilitating the generation of detailed research findings on cellular responses and interactions.

Illustrative Data Table (Based on findings from related sapogenin studies):

While specific quantitative data solely for this compound in advanced in vitro models was not directly available in the search snippets, the following table illustrates the type of data that would be generated from studies on related sapogenins in cellular inflammation models. This exemplifies the detailed research findings obtained using such in vitro methodologies.

| Compound (Related Sapogenin) | In Vitro Model (Cell Line) | Inflammatory Stimulus | Measured Inflammatory Marker | Effect | Citation |

| Camelliagnin A | RAW264.7 cells | LPS | Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Significant inhibition | |

| Camelliagnin A | RAW264.7 cells | HMGB1 | Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Significant inhibition | |

| Metabolite a2 (B175372) (from 16-O-tigloyl-camelliagnin B biotransformation) | RAW264.7 cells | LPS | Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Significant inhibition | |

| Metabolite a2 (from 16-O-tigloyl-camelliagnin B biotransformation) | RAW264.7 cells | HMGB1 | Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Significant inhibition |

Research Gaps and Future Perspectives in Theasapogenol B Research

Identification of Novel Biological Activities and Therapeutic Potential

Current research has indicated potential biological activities for Theasapogenol B, including antiviral properties, particularly against SARS-CoV-2 Mpro, and potential antidiabetic applications. However, the full spectrum of its biological activities remains largely unexplored. Future research should focus on comprehensive in vitro and in vivo screening to identify novel therapeutic potentials. This could involve investigating its effects on various disease models, including different types of cancer, inflammatory conditions, neurological disorders, and infectious diseases beyond SARS-CoV-2. Identifying new activities will broaden the potential applications of this compound and its derivatives. Table 1 summarizes some reported and potential biological activities.

| Biological Activity | Evidence Type | Source Organism(s) |

| Antiviral (vs SARS-CoV-2 Mpro) | In silico (Molecular Docking) | Thea sinensis, Barringtonia acutangula |

| Antidiabetic Potential | Suggested Prospect | Thea sinensis, Barringtonia acutangula |

| Anti-inflammatory Potential | Suggested Prospect | Not specified |

| Anticancer Potential | Suggested Prospect | Not specified |

Comprehensive Elucidation of Intracellular Signaling Networks and Molecular Targets

While some potential molecular interactions have been suggested, such as the in silico docking with SARS-CoV-2 Mpro , the detailed intracellular signaling networks and specific molecular targets modulated by this compound are not yet comprehensively understood. Future studies should employ advanced techniques like proteomics, metabolomics, and cell-based assays to map the complete signaling pathways affected by this compound treatment. Identifying the direct and indirect molecular targets will provide crucial insights into its mechanisms of action and facilitate the rational design of more potent and selective derivatives. Understanding how this compound interacts with various cellular components and influences complex biological processes is essential for its therapeutic development.

Rational Design and Synthesis of Enhanced this compound Derivatives

This compound possesses a complex pentacyclic structure with multiple hydroxyl groups, offering several sites for chemical modification. Rational design and synthesis of derivatives can lead to compounds with improved potency, selectivity, bioavailability, and pharmacokinetic properties. Research is needed to explore various structural modifications, such as acylation, glycosylation, or the introduction of other functional groups, to optimize its biological activities. Structure-activity relationship (SAR) studies are crucial in this regard to understand how specific modifications influence efficacy and target interaction. This involves synthesizing a library of derivatives and evaluating their biological activities to identify promising candidates for further development.

Standardization and Optimization of Analytical and Isolation Protocols

This compound is typically isolated from natural sources, often as part of a mixture of saponins (B1172615). Standardized and optimized protocols for its extraction, purification, and quantitative analysis are essential for ensuring consistency and reproducibility in research and potential future applications. Current methods may involve techniques like water bath extraction, resin adsorption, precipitation, acid hydrolysis, solvent extraction, column chromatography, and HPLC. Future efforts should focus on developing more efficient, cost-effective, and environmentally friendly methods for large-scale isolation. Furthermore, establishing validated analytical methods, such as standardized chromatography protocols, is necessary for accurate quantification of this compound in biological samples and plant extracts.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's effects on biological systems, integrating data from multiple omics platforms is crucial. Combining genomics, transcriptomics, proteomics, and metabolomics data can reveal the complex interactions and regulatory networks influenced by this compound at a systems level. This approach can help identify biomarkers of response, elucidate complex mechanisms of action, and predict potential off-target effects. Future research should leverage multi-omics technologies and bioinformatics tools to analyze the comprehensive molecular changes induced by this compound, moving beyond single-target investigations to a more integrated understanding of its biological impact.

Q & A

Q. What steps mitigate bias in qualitative studies on this compound’s traditional medicinal uses?

- Methodological Answer : Employ triangulation—cross-verify ethnobotanical surveys with phytochemical analyses and historical texts. Use semi-structured interviews with predefined open-ended questions to reduce interviewer bias. Code responses using software (NVivo) and calculate inter-rater reliability (Cohen’s κ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.